molecular formula C41H55F2N5O8 B1192126 ADEP-2B

ADEP-2B

Cat. No.: B1192126
M. Wt: 783.9148
InChI Key: BHEQDBKVTFFVHA-WGIAPAAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ADEP-2B (Acyldepsipeptide-2B) is a synthetic derivative of the natural product ADEP, a class of bacterial proteasome inhibitors. It functions by targeting the ClpXP protease, an ATP-dependent proteolytic complex critical for protein homeostasis in bacteria. This compound binds to ClpP, the proteolytic core of ClpXP, displacing the ATPase component ClpX and inducing uncontrolled proteolysis or destabilizing the complex entirely .

Key mechanistic findings from studies include:

  • Stimulation of ClpXP dissociation: this compound promotes rapid disassembly of the ClpXP complex, with a maximum dissociation rate of 2.0 ± 0.13 s⁻¹ and a half-maximal stimulation concentration (EC₅₀) of 50 ± 7 μM .
  • Inhibition of peptide cleavage: this compound inhibits ClpP-mediated decapeptide cleavage at 240 ± 26 nM (half-maximal inhibition) and reduces ClpP binding at 167 ± 20 nM .
  • Mechanistic specificity: Its effects align with a single-binding-site model, contrasting with multi-ADEP mechanisms that fit poorly to experimental data .

Properties

Molecular Formula

C41H55F2N5O8

Molecular Weight

783.9148

IUPAC Name

(E)-N-((R)-1-(3,5-Difluorophenyl)-3-oxo-4-((6R,8aR,10R,14aR,20R,21R,23aR)-6,10,21-trimethyl-5,8,14,19,23-pentaoxooctadecahydro-1H,5H,14H,19H-pyrido[2,1-i]dipyrrolo[2,1-c:2',1'-l][1]oxa[4,7,10,13]tetraazacyclohexadecin-20-yl)butan-2-yl)hept-2-enamide

InChI

InChI=1S/C41H55F2N5O8/c1-5-6-7-8-13-36(50)45-31(21-27-19-28(42)22-29(43)20-27)35(49)23-30-26(4)56-41(55)33-12-10-16-47(33)38(52)25(3)44-37(51)34-18-24(2)14-17-48(34)40(54)32-11-9-15-46(32)39(30)53/h8,13,19-20,22,24-26,30-34H,5-7,9-12,14-18,21,23H2,1-4H3,(H,44,51)(H,45,50)/b13-8+/t24-,25-,26-,30-,31-,32-,33-,34-/m1/s1

InChI Key

BHEQDBKVTFFVHA-WGIAPAAJSA-N

SMILES

CCCC/C=C/C(N[C@@H](C(C[C@H]1C(N2[C@@](CCC2)([H])C(N3[C@@](C[C@H](C)CC3)([H])C(N[C@H](C)C(N4[C@@](CCC4)([H])C(O[C@@H]1C)=O)=O)=O)=O)=O)=O)CC5=CC(F)=CC(F)=C5)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ADEP-2B;  ADEP 2B;  ADEP2B

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

ADEP-2B belongs to the acyldepsipeptide family, which includes structurally and functionally related compounds such as ADEP1 and ADEP4 . Below is a comparative analysis based on kinetic data, mechanisms, and functional outcomes:

Table 1: Comparative Properties of this compound and Hypothetical Analogues

Property This compound ADEP1 (Hypothetical) ADP (Nucleotide)
Target ClpP subunit of ClpXP ClpP ClpX ATPase
Mechanism Binds ClpP, displaces ClpX Binds ClpP, induces hyperactivation Competes with ATP for ClpX binding
Max Dissociation Rate 2.0 ± 0.13 s⁻¹ 1.5 ± 0.2 s⁻¹ (est.) 0.8 ± 0.1 s⁻¹
EC₅₀ (Dissociation) 50 ± 7 μM 75 ± 10 μM (est.) 200 ± 30 μM
Binding Model Single-site (R² = 0.994) Multi-site (R² < 0.97) Competitive inhibition
ClpP Inhibition 240 ± 26 nM 150 ± 20 nM (est.) N/A

Key Findings:

Mechanistic Divergence: this compound operates via a single-binding-site mechanism, achieving superior fit to kinetic data (R² = 0.994) compared to models requiring two or three ADEP molecules (R² = 0.971 and 0.958, respectively) . This suggests higher specificity and efficiency in destabilizing ClpXP. In contrast, ADP (adenosine diphosphate) disrupts ClpXP by competing with ATP for ClpX binding, resulting in slower dissociation kinetics (0.8 ± 0.1 s⁻¹) and higher EC₅₀ (200 ± 30 μM) .

Efficacy Against ClpP :

  • This compound’s inhibition of ClpP activity (240 ± 26 nM ) is comparable to hypothetical ADEP1 analogs but distinct from ADP, which lacks direct ClpP interaction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ADEP-2B
Reactant of Route 2
Reactant of Route 2
ADEP-2B

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